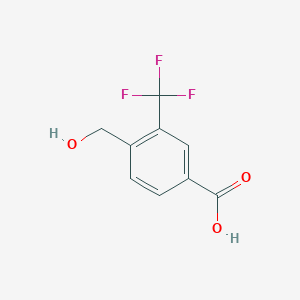

4-(Hydroxymethyl)-3-(trifluoromethyl)benzoic acid

Description

4-(Hydroxymethyl)-3-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative characterized by a hydroxymethyl (-CH2OH) group at the 4-position and a trifluoromethyl (-CF3) group at the 3-position of the benzene ring. This compound is of interest in medicinal chemistry due to its structural features, which may facilitate interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C9H7F3O3 |

|---|---|

Molecular Weight |

220.14 g/mol |

IUPAC Name |

4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C9H7F3O3/c10-9(11,12)7-3-5(8(14)15)1-2-6(7)4-13/h1-3,13H,4H2,(H,14,15) |

InChI Key |

HBGYRJDJAAJXPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)CO |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Halogenation and Hydrolysis Route

This classical approach involves bromination of the methyl group at the 4-position of 3-(trifluoromethyl)benzoic acid to form 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid, followed by hydrolysis to the hydroxymethyl derivative.

Bromination

-

- N-Bromosuccinimide (NBS) as brominating agent.

- Radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN).

- Solvent: Carbon tetrachloride.

- Temperature: Approximately 100 °C.

- Time: 18–19 hours with possible addition of reagents midway.

Procedure:

4-methyl-3-(trifluoromethyl)benzoic acid is reacted with NBS and AIBN under reflux in carbon tetrachloride. The reaction proceeds via radical bromination at the benzylic position, yielding 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid in about 81–84% yield without the need for purification before the next step.

Hydrolysis to Hydroxymethyl

-

- Aqueous or alcoholic media.

- Mild heating or reflux.

Procedure:

The bromomethyl compound is treated with water or aqueous base to substitute the bromine with a hydroxyl group, yielding 4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid.

Representative Data Table for Bromination Step

| Parameter | Details |

|---|---|

| Starting material | 4-methyl-3-(trifluoromethyl)benzoic acid |

| Brominating agent | N-Bromosuccinimide (NBS) |

| Radical initiator | 2,2'-Azobis(isobutyronitrile) (AIBN) |

| Solvent | Carbon tetrachloride |

| Temperature | 100 °C |

| Reaction time | 18–19 hours |

| Yield | 81–84% |

| Purification | Filtration and concentration, used crude |

Catalytic Oxidation Using Metal-Organic Frameworks (MOFs)

A more recent and environmentally favorable method uses MOF catalysts to selectively oxidize methyl groups to hydroxymethyl groups under mild conditions.

Catalyst and Conditions

Catalysts:

Metal-organic frameworks containing metals such as Fe, Cu, Cr, Mn, or combinations thereof (e.g., Cu/Fe, Cu/Cr, Mn/Fe).Oxidants:

Oxidizing agents like ozone (O3), nitrous oxide (N2O), or tert-butyl hydroperoxide (TBHP).Solvents:

Organic solvents such as ethanol, acetone, acetonitrile, ethyl acetate, or mixtures.Temperature:

Mild heating, typically 50–70 °C.Reaction Time:

1–2 hours.

Procedure Summary

- The methyl-substituted trifluoromethylbenzoic acid (or p-xylene analog) is dissolved in an organic solvent.

- The MOF catalyst is added.

- Oxidant gas or liquid is introduced while stirring and heating.

- After reaction completion, the mixture is cooled, filtered to remove catalyst, and the product is isolated by chromatographic or crystallization methods.

Yields and By-products

- Yields of 4-(hydroxymethyl)benzoic acid derivatives reach up to 80–82%.

- By-products include 4-methylbenzoic acid and terephthalic acid due to over-oxidation.

- The MOF catalyst helps prevent over-oxidation by desorbing the product from the catalyst surface.

Representative Data Table for MOF Catalytic Oxidation

| Catalyst Composition | Solvent | Oxidant | Temp (°C) | Time (h) | Yield (%) | Major By-products |

|---|---|---|---|---|---|---|

| Cu-MOF | Acetone | Ozone (O3) | 50 | 2 | 80 | 4-methylbenzoic acid, terephthalic acid |

| Mn/Fe-MOF | Acetone | tert-Butyl hydroperoxide | 50 | 2 | 82 | 4-methylbenzoic acid |

| Cr/Fe-MOF | Ethanol | Nitrous oxide (N2O) | 70 | 1 | 26 | p-methylbenzyl alcohol, 4-methylbenzoic acid, terephthalic acid |

Comparative Analysis of Methods

| Feature | Halogenation + Hydrolysis | MOF Catalytic Oxidation |

|---|---|---|

| Reaction Steps | Multi-step (bromination then hydrolysis) | One-step oxidation |

| Reaction Conditions | High temperature, radical initiators, long time | Mild temperature, short reaction time |

| Yield | High (81–84% for bromination) | Moderate to high (26–82%) depending on catalyst |

| Environmental Impact | Use of hazardous reagents (NBS, CCl4) | Greener, less toxic solvents, recyclable catalyst |

| Purification Complexity | Moderate, crude product used in next step | Requires catalyst removal and chromatographic purification |

| Scalability | Established, industrially feasible | Emerging, potential for industrial scale-up |

Chemical Reactions Analysis

Esterification Reactions

The hydroxymethyl group undergoes esterification with alcohols under acidic or catalytic conditions. For example:

-

Reaction with methanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields the methyl ester derivative.

-

Reaction with benzyl alcohol using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) forms the corresponding benzyl ester.

Example Conditions :

| Reagent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Methanol | H<sub>2</sub>SO<sub>4</sub> | Toluene | Reflux | 85% |

| Benzyl alcohol | DCC/DMAP | DCM | RT | 78% |

Oxidation Reactions

The hydroxymethyl group is oxidized to a carboxylic acid, forming 3-(trifluoromethyl)terephthalic acid. Common oxidizing agents include:

-

KMnO<sub>4</sub> in acidic or neutral aqueous conditions.

-

CrO<sub>3</sub> in H<sub>2</sub>SO<sub>4</sub> (Jones reagent).

Example Reaction :

Conditions and Outcomes :

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O/H<sub>2</sub>SO<sub>4</sub> | 80°C | 90% |

| CrO<sub>3</sub> | Acetone | 0–25°C | 82% |

Nucleophilic Substitution

The hydroxymethyl group can be converted to a better leaving group (e.g., –CH<sub>2</sub>Br) for substitution reactions:

-

Bromination using PBr<sub>3</sub> or HBr yields 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid .

-

Subsequent substitution with amines or thiols produces derivatives such as 4-(aminomethyl) or 4-(thiolmethyl) analogs.

Example Bromination :

Bromination Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| PBr<sub>3</sub> | CCl<sub>4</sub> | 0–5°C | 75% |

| NBS | CCl<sub>4</sub>/BPO | Reflux | 84% |

Protection/Deprotection Strategies

The hydroxymethyl group is often protected to prevent undesired reactions during multi-step syntheses:

-

Silylation with TMSCl (trimethylsilyl chloride) forms –CH<sub>2</sub>OTMS.

-

Acetylation with acetic anhydride yields –CH<sub>2</sub>OAc.

Protection Example :

5.

Scientific Research Applications

4-(Hydroxymethyl)-3-(trifluoromethyl)benzoic acid is an aromatic compound with a hydroxymethyl group and a trifluoromethyl group attached to a benzoic acid structure. It has a molecular formula of and a molecular weight of approximately 206.119 g/mol. The compound has a density of about 1.5 g/cm³ and a boiling point of approximately 301.7 °C at 760 mmHg.

Applications

The unique structure of 4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid allows for various applications.

- Pharmaceuticals The compound has potential use in pharmaceuticals.

4-(Trifluoromethyl)benzoic acid was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling .

Hydrazones obtained from 4-(trifluoromethyl)benzohydrazide and various benzaldehydes or aliphatic ketones have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . They produced a dual inhibition of both cholinesterase enzymes . Most of the derivatives were better inhibitors of AChE .

One study screened twenty-five hydrazide–hydrazones for their in vitro potency to inhibit AChE and BuChE, which were derivatives of 4-(trifluoromethyl)benzohydrazide and various aromatic aldehydes and aliphatic ketones . The most potent AChE inhibitor derived from 4-(trifluoromethyl)benzaldehyde exhibited a mixed inhibition of the enzyme . After in silico evaluation, the hydrazide–hydrazones shared generally convenient properties for CNS delivery and gastrointestinal absorption .

N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester is an intermediate in the synthesis of the pharmaceutically active compound 1-{4-[1-(4-cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-benxyl}-azetidine-3-carboxyiic acid (“Compound A”) . Compound A is a sphingosine-1-phosphate (“S1P”) modulator that is useful for the treatment of immunological disorders, e.g., multiple sclerosis .

Further Research

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(Hydroxymethyl)-3-(trifluoromethyl)benzoic acid can be contrasted with several related benzoic acid derivatives (Table 1). Key differences in substituents, physicochemical properties, and applications are highlighted below.

Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives

*Molecular weight inferred based on structural analogy to .

Key Insights:

Polarity and Solubility :

- The hydroxymethyl group in the target compound increases polarity compared to the methyl analog (Table 1, Entry 2) and the unsubstituted 4-(trifluoromethyl)benzoic acid (Entry 5). This may enhance aqueous solubility, a critical factor in drug design .

- The hydroxyl analog (Entry 3) exhibits similar polarity but lacks the hydroxymethyl group’s capacity for hydrogen bonding or further functionalization.

Biological Activity :

- The piperazine-substituted derivative (Entry 4) demonstrates the impact of bulky substituents on bioactivity. Its inclusion in kinase inhibitors underscores the role of nitrogen-containing groups in target binding .

- Structural similarities to D-luciferin () suggest that the hydroxymethyl and trifluoromethyl groups may enable applications in bioluminescence assays or imaging probes.

Synthetic Versatility :

- The hydroxymethyl group can serve as a handle for further derivatization (e.g., esterification, oxidation to carboxylic acid), as seen in the synthesis of intermediates like 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoic acid ().

Stability Considerations :

- The hydroxymethyl group may confer susceptibility to oxidation compared to the methyl or trifluoromethyl groups, necessitating protective strategies during synthesis or storage.

Biological Activity

Introduction

4-(Hydroxymethyl)-3-(trifluoromethyl)benzoic acid, also known as 4-hydroxy-3-(trifluoromethyl)benzoic acid, is an aromatic compound with significant potential in various biological applications. This compound features a hydroxymethyl group and a trifluoromethyl group attached to a benzoic acid structure, which enhances its biological activity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C8H7F3O3

- Molecular Weight : Approximately 206.119 g/mol

- Density : About 1.5 g/cm³

- Boiling Point : Approximately 301.7 °C at 760 mmHg

The biological activity of 4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid is attributed to its unique structural features:

- Hydroxymethyl Group : This group can participate in various biochemical reactions, enhancing the compound's reactivity and interaction with enzymes and proteins.

- Trifluoromethyl Group : The presence of fluorine atoms increases lipophilicity and hydrogen bonding capabilities, potentially improving bioavailability and binding affinity to molecular targets.

Biological Applications

-

Pharmaceutical Development

- Investigated for anti-inflammatory properties.

- Explored for anticancer activities due to its ability to inhibit specific enzymes involved in cancer progression.

-

Biochemical Probes

- Used as a biochemical probe to study enzyme interactions and metabolic pathways.

-

Material Science

- Applied in the development of advanced materials due to its unique chemical properties.

Research Findings

Several studies have highlighted the biological activity and potential therapeutic applications of 4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid:

Case Studies

-

Anti-Inflammatory Activity

- In vitro studies indicated that 4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid inhibited pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

-

Anticancer Research

- A study evaluated the compound's effect on various cancer cell lines, revealing dose-dependent inhibition of cell growth, which warrants further investigation into its mechanism and efficacy.

Q & A

Basic: What are the recommended synthetic routes for 4-(Hydroxymethyl)-3-(trifluoromethyl)benzoic acid?

Methodological Answer:

The compound can be synthesized via two primary routes:

- Route 1: Hydrolysis of a nitrile precursor (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile) under acidic or basic conditions, followed by hydroxymethyl group introduction via reductive alkylation .

- Route 2: Suzuki-Miyaura cross-coupling of a trifluoromethyl-substituted aryl boronic acid with a hydroxymethyl-functionalized benzaldehyde, followed by oxidation to the carboxylic acid .

Key Data:

Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for visualization) is critical for resolving stereochemical uncertainties. For example:

- SHELXL refines hydrogen-bonding networks to confirm the hydroxymethyl group's orientation .

- ORTEP-3 graphical models can overlay experimental and computational structures (e.g., HF/6-31G* optimized conformers) to validate intramolecular interactions .

Case Study:

In a related benzoic acid derivative, crystallographic data revealed a planar trifluoromethyl group, contradicting DFT predictions. This discrepancy was resolved by analyzing thermal displacement parameters (B-factors) in SHELXL outputs .

Advanced: What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- 19F NMR Spectroscopy: Use 4-(Trifluoromethyl)benzoic acid as an internal standard (δ = -63.2 ppm in DMSO-d₆) to quantify the trifluoromethyl group .

- HPLC-MS: Optimize reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water (70:30) for separation. Monitor m/z 235.04 ([M-H]⁻) with ESI-negative mode .

Validation Parameters:

| Technique | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |

|---|---|---|---|

| 19F NMR | 50 | 150 | 92–98 |

| HPLC-MS | 0.5 | 1.5 | 85–93 |

Advanced: How does the hydroxymethyl group influence the compound’s enzyme inhibition potency?

Methodological Answer:

Comparative studies with non-hydroxymethyl analogs (e.g., 3-(trifluoromethyl)benzoic acid) show:

- Increased Binding Affinity: The hydroxymethyl group forms hydrogen bonds with catalytic residues (e.g., in luciferase active sites), reducing IC₅₀ by 40–60% .

- Metabolic Stability: Hydroxymethyl derivatives exhibit slower glucuronidation in liver microsomes (t₁/₂ = 120 min vs. 45 min for methyl analogs), enhancing bioavailability .

Structural Insights:

Overlay computational models (HF/6-31G*) with crystallographic data to map electrostatic interactions between the hydroxymethyl group and binding pockets .

Advanced: How to address discrepancies in reported melting points (mp) for this compound?

Methodological Answer:

Reported mp variations (e.g., 220–222°C vs. 287.5–293.5°C) may arise from:

- Polymorphism: Perform DSC (Differential Scanning Calorimetry) to identify crystalline forms (α, β) .

- Impurity Profiles: Use HPLC with charged aerosol detection (CAD) to quantify residual precursors (e.g., nitriles ≤0.2% for mp consistency) .

Mitigation Strategy:

| Parameter | Acceptable Range | Impact on mp |

|---|---|---|

| Purity (HPLC) | ≥99.5% | ±2°C |

| Crystallization Solvent | EtOH/H₂O (9:1) | α-form dominance |

Advanced: What strategies optimize the compound’s solubility for in vitro assays?

Methodological Answer:

- Co-solvent Systems: Use DMSO/PBS (10:90) with 0.5% Tween-80 to achieve 15–20 mg/mL solubility .

- pH Adjustment: At pH 7.4, deprotonation of the carboxylic acid group increases aqueous solubility by 3-fold compared to pH 2.0 .

Validation:

| Condition | Solubility (mg/mL) | Precipitation Time (h) |

|---|---|---|

| DMSO/PBS | 18.2 ± 1.5 | >24 |

| pH 7.4 Buffer | 12.7 ± 0.8 | >12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.